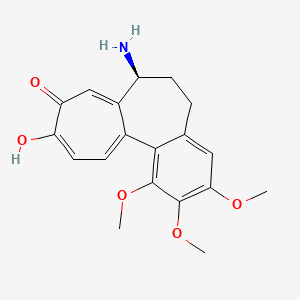

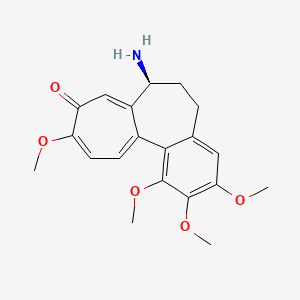

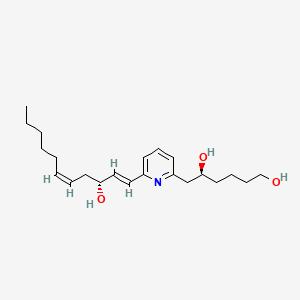

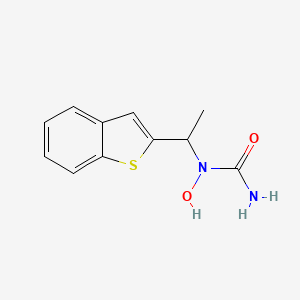

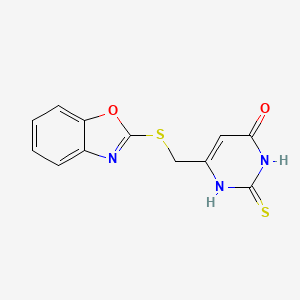

6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol

Overview

Description

Selective leukotriene B4 BLT1 receptor antagonist (IC50 = 1.5 μM). Active in vitro and in vivo. Inhibits innate immune response and augments the leukocyte antiadesive effect of aspirin.

U-75302 is an LTB4 receptor antagonist with a Ki of 159 nM on guinea pig lung membranes. This activity is specific for the BLT1 receptor; U-75302 does not antagonize the binding of [3H]-LTB4 to the human BLT2 receptor.

U75302 is a thymosin beta-4 (TB4) receptor antagonist with a Ki of 159 nM on guinea pig lung membranes.

Scientific Research Applications

Polymer Precursors and Bio-Based Chemicals

1,6-Hexanediol serves as a crucial polymer precursor, particularly in the polyester industry. Research has explored various catalytic processes for its synthesis, including the conversion of 1,2,6-hexanetriol through catalytic hydrodeoxygenation and subsequent transformations, highlighting the potential for deriving valuable polymer precursors from bio-based chemicals like 5-hydroxymethylfurfural (HMF) (Buntara et al., 2012). Another study demonstrates the effective preparation of 1,6-Hexanediol from HMF using double-layered catalysts in a fixed-bed reactor, offering insights into optimizing reaction conditions for improved yields (Xiao et al., 2016).

Bio-Based Coatings

The development of bio-based coatings utilizes hexanediol derivatives for creating thermosets through thiol-epoxy click reactions. This approach highlights the versatility of hexanediol derivatives in producing materials with desirable thermal and mechanical properties for industrial applications (Guzmán et al., 2018).

Chromatin Dynamics in Cells

1,6-Hexanediol has been utilized in biological research to study chromatin dynamics within living cells. Its application leads to the immobilization and condensation of chromatin, providing insights into the mechanisms of chromatin organization and its impact on cellular functions (Itoh et al., 2021).

Renewable Energy and Environmental Applications

The reforming of hydroxylated C6 aliphatic compounds, including hexanediol, is investigated for its implications in renewable energy and environmental sustainability. This research explores the thermodynamics of converting such compounds into hydrogen and carbon monoxide, contributing to the development of sustainable energy sources (Jun et al., 2013).

Advanced Synthesis Techniques

Studies in organic synthesis have explored the creation of substituted tetrahydropyridines and M-hydroxybenzoic acids, demonstrating the role of hexanediol derivatives in advancing synthetic methodologies for producing complex organic molecules (Clinch et al., 1989).

Mechanism of Action

Target of Action

U75302, also known as (5S)-6-[6-[(1E,3R,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol, is a potent inhibitor of leukotriene B4 (LTB4) . LTB4 is a lipid signaling molecule associated with inflammatory responses. The primary target of U75302 is the LTB4 receptor , specifically the BLT1 subtype . This receptor plays a crucial role in mediating inflammatory responses .

Mode of Action

U75302 acts as an antagonist to the LTB4 receptor . It binds to the receptor, preventing LTB4 from exerting its effects . This action reduces the constriction of the airways, the build-up of mucus in the lungs, and inflammation of the breathing passages .

Biochemical Pathways

The primary biochemical pathway affected by U75302 is the 5-lipoxygenase (5-LOX) pathway . This pathway is responsible for the production of leukotrienes, including LTB4. By inhibiting the LTB4 receptor, U75302 disrupts this pathway, leading to a reduction in the inflammatory response .

Result of Action

The primary result of U75302’s action is the attenuation of the inflammatory response . By blocking the LTB4 receptor, U75302 reduces the production of inflammatory mediators, leading to decreased airway constriction, mucus production, and inflammation . This can be particularly beneficial in conditions characterized by excessive inflammation, such as asthma .

Action Environment

The efficacy and stability of U75302 can be influenced by various environmental factors. For instance, in the context of oxygen-glucose deprivation and reoxygenation (OGD/R), a model for ischemic conditions, U75302 has been shown to reduce inflammation and cell death . This suggests that the drug’s action may be particularly effective in environments characterized by ischemia or hypoxia.

properties

| { "Design of the Synthesis Pathway": "The synthesis of 6-(6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol can be achieved by a multi-step reaction sequence involving several key intermediates.", "Starting Materials": [ "1,5-hexanediol", "pyridine", "11-bromo-1-undecene", "sodium hydride", "3-hydroxy-1,5-undecadiene" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-2-pyridinyl-1,5-hexanediol by reacting 1,5-hexanediol with pyridine and 11-bromo-1-undecene in the presence of sodium hydride.", "Step 2: Reduction of 6-bromo-2-pyridinyl-1,5-hexanediol to 6-(2-pyridinyl)-1,5-hexanediol using a suitable reducing agent such as lithium aluminum hydride.", "Step 3: Synthesis of 6-(3-hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol by reacting 6-(2-pyridinyl)-1,5-hexanediol with 3-hydroxy-1,5-undecadiene in the presence of a suitable catalyst such as palladium on carbon.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |

CAS RN |

119477-85-9 |

Molecular Formula |

C22H35NO3 |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

6-[6-[(1E,5E)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol |

InChI |

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-13-21(25)16-15-19-11-10-12-20(23-19)18-22(26)14-8-9-17-24/h6-7,10-12,15-16,21-22,24-26H,2-5,8-9,13-14,17-18H2,1H3/b7-6+,16-15+ |

InChI Key |

JNBOAUIJLDEICX-OOSDOLGSSA-N |

Isomeric SMILES |

CCCCC/C=C/CC(/C=C/C1=CC=CC(=N1)CC(CCCCO)O)O |

SMILES |

CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O |

Canonical SMILES |

CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O |

Appearance |

White to off-white crystalline powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

6-(6-(3-hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol U 75302 U-75302 U75302 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of U75302?

A1: U75302 is a selective antagonist of the leukotriene B4 receptor 1 (BLT1). [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] []

Q2: How does U75302 interact with BLT1?

A2: U75302 binds to BLT1 and blocks the binding of its natural ligand, leukotriene B4 (LTB4). This prevents LTB4-mediated activation of downstream signaling pathways. [] [] [] [] []

Q3: What are the downstream effects of U75302 antagonism of BLT1?

A3: By blocking BLT1, U75302 inhibits a range of LTB4-mediated inflammatory responses, including:

- Reduced leukocyte recruitment: U75302 significantly inhibits the migration of neutrophils and eosinophils to sites of inflammation. [] [] [] [] [] [] []

- Suppressed inflammatory mediator release: U75302 attenuates the production of inflammatory cytokines like TNF-α and IL-6, as well as other mediators like thromboxane. [] [] [] [] [] []

- Inhibition of cell proliferation: In some cell types, like colon cancer cells, U75302 has been shown to inhibit proliferation and induce apoptosis. [] []

Q4: What is the molecular formula and weight of U75302?

A4: The molecular formula of U75302 is C22H35NO3, and its molecular weight is 361.52 g/mol.

Q5: Is there any information available on the spectroscopic data, material compatibility and stability, or catalytic properties of U75302?

A5: The provided research articles primarily focus on the pharmacological effects and mechanism of action of U75302 as a BLT1 antagonist. There is limited information regarding its spectroscopic data, material compatibility and stability, or catalytic properties.

Q6: How does the structure of U75302 contribute to its activity and selectivity?

A6: Specific structural modifications of U75302 can alter its activity and selectivity. For instance, the 2,6-disubstituted pyridine ring is crucial for its BLT1 antagonistic activity. [] [] Further research exploring structure-activity relationships would provide a more comprehensive understanding of the key structural features influencing its pharmacological profile.

Q7: What is known about the stability of U75302 under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability?

A7: The provided research articles do not delve into detailed information about the stability and formulation of U75302. Further research is necessary to determine its stability under different storage conditions, as well as potential formulation approaches to optimize its delivery and bioavailability.

Q8: Is there any information available on SHE regulations, pharmacokinetics, or pharmacodynamics of U75302?

A8: The provided research articles do not cover SHE regulations or specific details regarding the pharmacokinetic and pharmacodynamic properties of U75302.

Q9: What in vitro models have been used to study the effects of U75302?

A9: Various in vitro models, including:* Isolated guinea pig lung parenchyma strips. []* Cultured human colon cancer cell lines (Caco2 and HT29). []* Mouse macrophage cell line RAW264.7. []* Primary rat pulmonary artery endothelial cells (RPAECs). []

Q10: What in vivo models have been used to study the effects of U75302?

A10: Various animal models, including:* Sensitized guinea pigs challenged with ovalbumin to induce bronchopulmonary eosinophilia. [] []* Mice with cisplatin-induced acute kidney injury. []* Septic mice. [] []* Cigarette smoke-exposed mice (COPD model). [] [] []* Mice with intracerebral hemorrhage. []* Type 1 diabetic mice. []* Mice with wire-injured femoral arteries (restenosis model). []* Rats with balloon injury-induced carotid artery neointimal hyperplasia. [] []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate](/img/structure/B1683635.png)

![(5Z)-2-hydroxy-4-methyl-6-oxo-5-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydropyridine-3-carbonitrile](/img/structure/B1683637.png)

![6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B1683638.png)

![3-[5-[(Z)-[3-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B1683640.png)

![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)

![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate](/img/structure/B1683643.png)